
2-Bromo-6-chloropyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloropyridine-4-carbaldehyde is an organic compound with the molecular formula C6H3BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions of the pyridine ring, respectively, and an aldehyde group at the 4 position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-6-chloropyridine-4-carbaldehyde can be synthesized through several methods. One common method involves the bromination and chlorination of pyridine derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: 2-Bromo-6-chloropyridine-4-carboxylic acid.
Reduction: 2-Bromo-6-chloropyridine-4-methanol.
Coupling Reactions: Biaryl compounds with various substituents.
Applications De Recherche Scientifique
2-Bromo-6-chloropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloropyridine-4-carbaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles. In oxidation and reduction reactions, the aldehyde group is transformed into other functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the pyridine ring more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-chloropyridine: Lacks the aldehyde group at the 4 position.
2-Bromo-4-chloropyridine: Has the chlorine atom at the 4 position instead of the 6 position.
2-Chloro-6-bromopyridine: Similar structure but different substitution pattern.
Uniqueness
2-Bromo-6-chloropyridine-4-carbaldehyde is unique due to the presence of both bromine and chlorine atoms along with an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H3BrClNO |
|---|---|
Poids moléculaire |
220.45 g/mol |
Nom IUPAC |
2-bromo-6-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |
Clé InChI |
ITDGLHOLFMPOOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


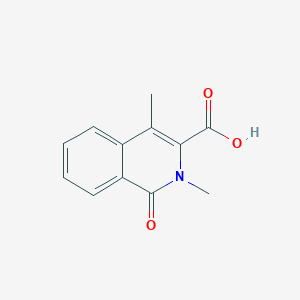

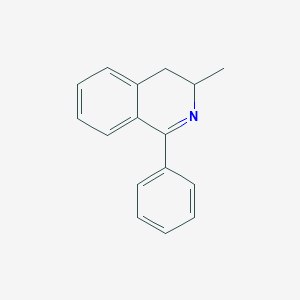
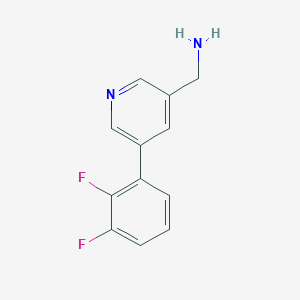

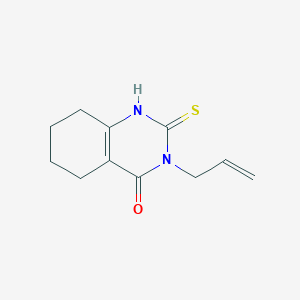
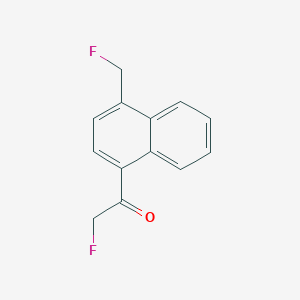

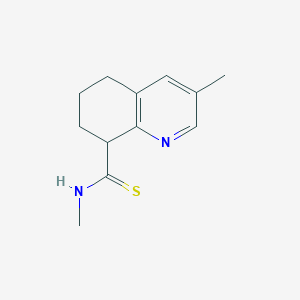



![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)
![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)
